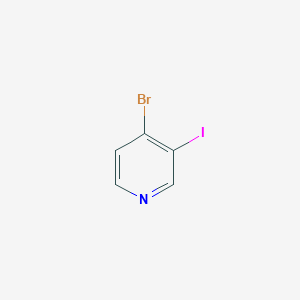

4-Bromo-3-iodopyridine

Description

Significance of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines are of paramount importance in organic synthesis, serving as foundational materials for a vast array of more complex molecules. eurekalert.orgrmit.edu.vn The presence of halogen atoms on the pyridine (B92270) ring activates it for various reactions, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of many pharmaceuticals, agrochemicals, and materials. nih.govnih.gov

The nature and position of the halogen substituents significantly influence the reactivity of the pyridine ring. Generally, the electron-withdrawing nature of halogens makes the pyridine ring more susceptible to nucleophilic attack. Furthermore, the different reactivities of various halogens (I > Br > Cl > F) in cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, allow for selective functionalization. ambeed.comresearchgate.netsemanticscholar.org This differential reactivity is a cornerstone of modern synthetic strategy, enabling the stepwise and controlled elaboration of molecular complexity.

Overview of Dihaloaryl Heterocycles in Chemical Research

Dihaloaryl heterocycles, a class of compounds that includes 4-bromo-3-iodopyridine, are particularly prized in chemical research for their synthetic versatility. sigmaaldrich.com The presence of two distinct halogen atoms provides two reactive handles that can be addressed independently. This orthogonality allows for the sequential introduction of different substituents at specific positions on the heterocyclic core. rsc.org

For instance, the iodine atom in a bromo-iodo-substituted heterocycle can typically be selectively reacted in a palladium-catalyzed cross-coupling reaction, leaving the bromine atom intact for a subsequent transformation. This stepwise approach is instrumental in the synthesis of polysubstituted heterocyclic compounds with precisely controlled substitution patterns. acs.orgnih.gov The ability to perform sequential, site-selective reactions is a significant advantage in the synthesis of complex target molecules, including those with pharmaceutical or material science applications. acs.orgresearchgate.net

Research Landscape of this compound and Related Pyridine Derivatives

The research landscape surrounding this compound and its derivatives is active and expanding, driven by the compound's utility in constructing diverse molecular frameworks. synquestlabs.combldpharm.comsigmaaldrich.com A key focus of research is the exploitation of the differential reactivity of the carbon-bromine and carbon-iodine bonds. The C-I bond is more readily cleaved in palladium-catalyzed reactions, allowing for selective functionalization at the 3-position of the pyridine ring. nih.gov

Subsequent reactions can then target the C-Br bond at the 4-position. This strategy has been employed in the synthesis of a variety of substituted pyridines. For example, Suzuki-Miyaura coupling reactions can be used to introduce aryl or heteroaryl groups at the 3-position, followed by a second coupling reaction or a nucleophilic substitution at the 4-position. researchgate.netresearchgate.net

Recent studies have also explored "halogen dance" reactions, where a halogen atom migrates to a different position on the pyridine ring under specific reaction conditions. researchgate.netpatsnap.com This phenomenon further expands the synthetic utility of dihalopyridines by enabling access to isomers that may be difficult to synthesize directly. The ongoing investigation into the reactivity and applications of this compound and related compounds continues to provide new and efficient methods for the synthesis of functionalized pyridine derivatives. mountainscholar.orgijssst.info

| Property | Value |

| Chemical Formula | C5H3BrIN |

| Molecular Weight | 283.894 g/mol |

| CAS Number | 89167-20-4 |

| Appearance | Solid |

| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C |

Table 1: Physicochemical Properties of this compound synquestlabs.combldpharm.comsigmaaldrich.com

| Reaction Type | Position 3 (Iodine) | Position 4 (Bromine) |

| Suzuki-Miyaura Coupling | Highly reactive | Less reactive |

| Negishi Coupling | Highly reactive | Less reactive |

| Stille Coupling | Highly reactive | Less reactive |

| Nucleophilic Aromatic Substitution | Less reactive | More reactive |

Table 2: General Reactivity of this compound

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-4-1-2-8-3-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWZDHRURBJEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680552 | |

| Record name | 4-Bromo-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89167-20-4 | |

| Record name | 4-Bromo-3-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89167-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3 Iodopyridine

Strategies for Regioselective Halogenation of Pyridine (B92270) Scaffolds

Regioselective halogenation aims to introduce halogen atoms at specific carbons of the pyridine ring. This can be accomplished through direct reaction on the pyridine core or by pre-activating the ring to direct the incoming electrophiles.

Direct electrophilic aromatic substitution on an unsubstituted pyridine ring is often challenging. The pyridine nitrogen deactivates the ring towards electrophilic attack, making reactions sluggish and requiring harsh conditions like high temperatures and the use of strong Brønsted or Lewis acids. chemrxiv.orgnih.gov These reactions typically favor substitution at the 3- and 5-positions. nih.gov Achieving a specific 3,4-disubstituted pattern, especially with two different halogens, through a one-pot direct halogenation of pyridine is generally not a viable or selective method, as it often results in complex mixtures of regioisomers. nih.gov

To overcome the inherent low reactivity and poor regioselectivity of direct halogenation, the pyridine ring can be "activated." This involves modifying the pyridine nitrogen to alter the electronic properties of the ring and direct the substitution pattern.

Pyridine N-Oxides : One of the most established activation strategies involves the formation of a pyridine N-oxide. The N-oxide group is electron-donating through resonance, activating the C2 and C4 positions for electrophilic attack. nih.govresearchgate.net Halogenation of a pyridine N-oxide, followed by a deoxygenation step (e.g., using PCl₃), can provide access to halopyridines that are otherwise difficult to synthesize. thieme-connect.com For instance, Amgen scientists developed a highly regioselective halogenation of unsymmetrical pyridine N-oxides at the C2-position by activating the N-oxide with oxalyl chloride. researchgate.net While often selective for the 2-position, this strategy highlights the principle of using N-oxidation to control regiochemistry.

Zincke Imines : A more recent and powerful strategy involves the temporary transformation of the pyridine ring into a series of reactive acyclic alkenes known as Zincke imines. chemrxiv.orgnih.gov This is achieved by reacting the pyridine with a Zincke salt, followed by ring-opening. These imine intermediates are electron-rich and undergo highly regioselective halogenation under mild conditions, typically at the 3-position. nih.govalfa-chemistry.com A subsequent ring-closing step regenerates the aromatic pyridine core. This method could conceivably be applied to a 4-bromopyridine (B75155) precursor to introduce an iodine atom specifically at the 3-position.

Functional Group Interconversion Strategies

This approach involves synthesizing the target molecule from a pyridine derivative that already possesses one or more functional groups, which are then converted into the desired halogen atoms.

A classic and effective method for introducing halogens onto an aromatic ring is through the diazotization of an amino group, followed by a Sandmeyer or related reaction. To synthesize 4-bromo-3-iodopyridine, one could envision starting with 3-amino-4-bromopyridine (B1272052). The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Subsequent treatment with an iodide source, such as potassium iodide or copper(I) iodide, would displace the diazonium group to yield the final product. guidechem.comgoogle.com This method is advantageous for its high regioselectivity, as the position of the incoming halogen is determined by the initial position of the amino group. The synthesis of 2-bromopyridine (B144113) from 2-aminopyridine (B139424) is a well-established example of this process. orgsyn.org A similar one-step diazotization-iodination of 3,5-dibromo-4-aminopyridine has been reported to produce 3,5-dibromo-4-iodopyridine (B1430625) with high yield and selectivity. google.com

Table 1: Examples of Halopyridine Synthesis via Diazotization This table presents examples of the general diazotization method, not the specific synthesis of this compound, to illustrate the principle.

This subsection covers the synthesis of this compound by modifying pyridines that already contain other substituents. For example, a 4-bromopyridine could be the starting material for a subsequent iodination step. However, as noted in section 2.1.1, direct iodination would be unselective. A more sophisticated approach is required, typically involving the metalation strategies discussed below. Another potential route involves the isomerization of other dihalopyridines. For instance, base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines has been shown to proceed via a 3,4-pyridyne intermediate, which can then be trapped by a nucleophile. amazonaws.comrsc.org

Directed Metalation and Halogen-Metal Exchange Routes

Modern synthetic organic chemistry heavily relies on organometallic intermediates to achieve high regioselectivity. Directed ortho-metalation (DoM) and halogen-metal exchange are powerful tools for the functionalization of pyridine rings. znaturforsch.combenthamopenarchives.com

Directed ortho-Metalation (DoM) : In this strategy, a functional group already on the pyridine ring directs a strong base (typically an organolithium reagent like n-BuLi or lithium diisopropylamide, LDA) to deprotonate the adjacent C-H bond. arkat-usa.org The resulting organometallic intermediate can then be trapped with an electrophile. For the synthesis of this compound, one could start with 4-bromopyridine. The bromine atom at C4 would direct lithiation to the C3 position. Quenching the resulting 4-bromo-3-lithiopyridine with an iodine source, such as molecular iodine (I₂), would furnish the desired product.

Halogen-Metal Exchange : This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal, such as lithium or magnesium. arkat-usa.orgsorbonne-universite.fr This method is exceptionally useful for generating a specific organometallic species when a C-H is not acidic enough or when DoM is not regioselective. For example, starting with 3,4-dibromopyridine, it might be possible to selectively exchange one of the bromine atoms with a metal, followed by quenching with an electrophile. The regioselectivity of the exchange often depends on the organometallic reagent used; for example, iPrMgCl·LiCl is known for its high selectivity in many systems. znaturforsch.com

Halogen Dance Reactions : A related and synthetically useful phenomenon is the "halogen dance," which is a base-induced migration of a halogen atom on an aromatic ring. arkat-usa.org The mechanism often involves an initial deprotonation or halogen-metal exchange, followed by rearrangement to a more thermodynamically stable intermediate, which is then halogenated upon workup. researchgate.netacs.org For instance, 2-bromo-4-iodopyridine (B27774) can be synthesized from 2-bromopyridine via a halogen dance reaction using LDA and I₂. researchgate.net A carefully designed sequence could potentially be used to access the 4-bromo-3-iodo substitution pattern.

Table 2: Examples of Pyridine Functionalization via Metalation This table presents examples of the general metalation method to illustrate the principles, as direct literature for the specific synthesis of this compound via this route was not found.

Regioselective Lithiation and Transmetalation Processes

A primary route for the synthesis of polysubstituted pyridines involves directed ortho-metalation (DoM), a powerful technique for regioselective functionalization. In the context of synthesizing this compound, this typically begins with a pyridine already bearing a bromine atom at the 4-position.

The process commences with the deprotonation of 4-bromopyridine at the C-3 position. This is achieved using a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA), at cryogenic temperatures (typically -78 °C or lower) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The bromine atom at C-4 directs the lithiation to the adjacent C-3 position, a phenomenon known as halide-directed deprotonation. This kinetically controlled deprotonation is highly regioselective.

The resulting organolithium intermediate, 3-lithio-4-bromopyridine, is highly reactive and often unstable at higher temperatures. To create a more stable and manageable organometallic species, a transmetalation step is employed. This involves the addition of a metal salt, typically anhydrous zinc chloride (ZnCl₂), to the solution. The lithium-zinc exchange reaction proceeds smoothly to form the more thermally stable 3-pyridylorganozinc bromide species. This organozinc reagent is less reactive than its lithium counterpart, which allows for a broader range of subsequent cross-coupling reactions with reduced side-product formation. The final step to achieve the target molecule would be a reaction with an electrophilic iodine source, such as molecular iodine (I₂).

A similar strategy can be applied to 3-bromopyridine, where kinetic C-4 lithiation with LDA at low temperatures, followed by Li-Zn transmetalation, yields a 4-organozinc species that can be further functionalized.

| Step | Reagents and Conditions | Intermediate/Product | Key Feature |

| 1. Deprotonation | 4-Bromopyridine, LDA, THF, -78 °C | 3-Lithio-4-bromopyridine | Halide-directed ortho-lithiation |

| 2. Transmetalation | ZnCl₂, -78 °C to room temperature | 4-Bromo-3-(chlorozincio)pyridine | Formation of a stable organozinc reagent |

| 3. Iodination | I₂ | This compound | Introduction of the iodine substituent |

Reductive Lithiation of Halopyridines

While direct reductive lithiation of the pyridine ring is less common, reductive processes are often coupled with lithiation in multi-step syntheses of functionalized halopyridines. For instance, in the synthesis of related N-substituted 3-amino-4-halopyridines, a key step involves the lithiation of an N-Boc-3-aminopyridine at the 4-position, followed by quenching with a halogen electrophile. nih.gov

A subsequent step in such a sequence can be a reductive amination. Although this is not a reductive lithiation of the pyridine core itself, it demonstrates how lithiation to introduce halides can be a crucial part of a broader synthetic strategy that includes reductive transformations. In these sequences, the bromine atom can act as a directing group for lithiation, which can then be reductively removed in a later step if desired. researchgate.net This highlights the versatility of combining lithiation with various reductive methods to achieve complex substitution patterns on the pyridine ring.

Halide-Directed Deprotonation for Controlled Functionalization

The principle of halide-directed deprotonation is a cornerstone for the controlled functionalization of pyridines and is the key to the regioselectivity described in section 2.3.1. The halogen substituent, through its inductive electron-withdrawing effect and its ability to coordinate with the lithium base, acidifies the protons at the adjacent (ortho) positions.

For 4-bromopyridine, the protons at C-3 and C-5 are electronically activated. However, deprotonation at C-3 is kinetically favored, leading to the formation of the 3-lithio intermediate. This high degree of regioselectivity is crucial, as it prevents the formation of isomeric products. Research has shown that the regioselective ortho-lithiation of 3- and 4-halopyridines with LDA at low temperatures is a general and effective method for producing 3,4-disubstituted pyridines. researchgate.net

The stability of the resulting lithiated intermediate is a significant factor. While 3-lithio-4-bromopyridine is stable enough at low temperatures for subsequent reactions, warming can lead to the elimination of lithium bromide and the formation of the highly reactive 3,4-pyridyne intermediate. This reactivity can be exploited for other synthetic purposes but must be carefully controlled when the goal is to isolate the functionalized pyridine.

Novel Synthetic Approaches for Halogenated Pyridines

Beyond classical lithiation methods, new strategies are continually being developed to synthesize halogenated pyridines, offering alternative pathways that may provide improved yields, milder conditions, or novel reactivity.

Ring-Opening and Ring-Closing Methodologies (e.g., Zincke Imine Intermediates)

A recently developed and powerful method for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. This approach temporarily transforms the electron-deficient pyridine heterocycle into a reactive alkene-like structure.

The process begins with the activation of the pyridine nitrogen, for example, with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to form a highly reactive N-Tf-pyridinium salt. This salt readily undergoes ring-opening upon treatment with a secondary amine, such as dibenzylamine, to form a stable, open-chain azatriene known as a Zincke imine.

These Zincke imine intermediates behave as a series of polarized alkenes and can undergo highly regioselective halogenation at the C-3 position with electrophilic halogenating agents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) under mild conditions. Following the halogenation of the open-chain intermediate, the pyridine ring is reformed by heating in the presence of an ammonium (B1175870) salt, such as ammonium acetate (B1210297) (NH₄OAc), which provides the nitrogen atom for the new ring. This one-pot protocol effectively installs a halogen at the C-3 position of a wide variety of pyridine precursors.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry, which aims to reduce waste, minimize hazards, and improve efficiency. labmanager.comacs.org Key principles applicable to its synthesis include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct C-H functionalization methods are inherently more atom-economical than protection-deprotection sequences. The Zincke imine approach, while multi-step within a one-pot procedure, can have good atom economy if reagents are chosen carefully.

Use of Safer Solvents and Reagents: Traditional syntheses often employ hazardous solvents like chlorinated hydrocarbons or ethereal solvents like THF. labmanager.com Research into greener alternatives is ongoing. For example, some pyridine functionalizations have been achieved under solvent-free conditions or in more environmentally benign solvents like water or ethanol. rsc.orgimist.ma Mechanochemistry, or solvent-free synthesis in a ball mill, is another emerging green technique that has been applied to the preparation of halogen-bonded adducts. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. While the lithiation methods described are stoichiometric, the transmetalation to zinc allows for subsequent palladium-catalyzed cross-coupling reactions, which are highly efficient.

Energy Efficiency: Flow chemistry in microreactors offers significant advantages in terms of heat transfer, reaction control, and safety, often allowing reactions to be run at higher temperatures for shorter times, thus improving energy efficiency. beilstein-journals.org This is particularly relevant for handling unstable intermediates like organolithiums.

Process Optimization and Scale-Up Considerations in this compound Production

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale presents several challenges that require careful process optimization. longdom.org

Handling of Unstable Intermediates: The free base of 4-bromopyridine is known to be unstable and prone to polymerization. thieme-connect.com On a large scale, this necessitates careful handling, and it is often supplied as a more stable hydrochloride salt. The development of one-flow processes, where the free base is generated and immediately used in a subsequent reaction (like lithiation), is a highly effective strategy to manage this instability and improve safety and yield on a larger scale. thieme-connect.com

Cryogenic Conditions: The use of cryogenic temperatures (-78 °C or below) for lithiation is energy-intensive and can be difficult to maintain consistently on an industrial scale. Process optimization may involve exploring alternative bases or flow chemistry systems that allow for higher operating temperatures, even for very fast reactions. beilstein-journals.org

Purification: The removal of byproducts and impurities is a critical step. Di-brominated or di-iodinated species, as well as regioisomers, can complicate purification. Optimizing reaction conditions (e.g., stoichiometry, temperature, addition rates) to maximize selectivity is crucial to minimize the need for costly and waste-generating purification steps like column chromatography. gd3services.com Developing crystallization or precipitation methods for product isolation is often preferred for large-scale production. nih.gov

Reagent Cost and Availability: The cost of reagents such as strong organolithium bases and palladium catalysts is a significant factor in the economic viability of a synthetic route. Efficient catalyst systems with low loading and high turnover numbers are desirable.

Safety: The exothermic nature of quenching organolithium reactions and the handling of pyrophoric reagents like butyllithium (B86547) require robust engineering controls, such as jacketed reactors with efficient cooling and controlled addition systems, to ensure operational safety during scale-up.

Below is a table summarizing key considerations for process optimization:

| Factor | Challenge | Optimization Strategy |

| Starting Material Stability | 4-Bromopyridine free base is unstable. | Use of the hydrochloride salt; development of continuous flow processes for in-situ generation and consumption. thieme-connect.com |

| Reaction Temperature | Lithiation requires cryogenic temperatures. | Use of flow reactors for better thermal control; investigation of alternative metalation conditions. beilstein-journals.org |

| Product Purity | Formation of isomers and di-halogenated byproducts. | Precise control of stoichiometry and temperature; development of selective crystallization methods over chromatography. nih.govgd3services.com |

| Economic Viability | High cost of reagents (e.g., Pd catalysts, organolithiums). | Use of catalysts with high turnover numbers; exploring alternative, less expensive metalation agents. |

| Safety | Exothermic reactions and pyrophoric reagents. | Use of automated, controlled-addition systems; robust reactor cooling; flow chemistry to minimize the volume of hazardous material at any given time. |

Impact of Reagent Selection and Reaction Conditions

The successful synthesis of this compound is highly dependent on the careful selection of reagents and the optimization of reaction conditions. The choice of halogenating agents, solvents, temperature, and catalysts can significantly influence the reaction's outcome, including yield and purity.

One common strategy involves a multi-step process starting from a pre-functionalized pyridine derivative. For instance, the synthesis can be initiated from 3-bromopyridine. A "halogen dance" reaction, which involves the base-catalyzed isomerization of aryl halides, can be employed. In this context, a strong base like lithium diisopropylamide (LDA) can be used to deprotonate the pyridine ring, followed by the introduction of iodine. The reaction temperature is critical and is often maintained at low levels (e.g., -78°C) to control the regioselectivity of the lithiation and subsequent iodination.

Another approach involves the diazotization of an amino-substituted pyridine precursor. For example, 4-bromo-3-aminopyridine can be converted to the target compound via a Sandmeyer-type reaction. This process typically involves treating the amine with a nitrite source, such as sodium nitrite, in the presence of an acid, followed by the introduction of an iodide salt, like potassium iodide. The temperature of the diazotization step is crucial and is usually kept low (e.g., 0-5°C) to prevent the decomposition of the diazonium salt intermediate.

The choice of solvent also plays a significant role. Solvents like tetrahydrofuran (THF) are commonly used for reactions involving organolithium reagents due to their ability to solvate the lithium cation and their low reactivity under the reaction conditions. For diazotization reactions, aqueous acidic solutions are typical, although reactions in organic solvents like acetonitrile (B52724) have also been developed.

The following table summarizes the impact of various reagents and conditions on the synthesis of related halogenated pyridines, which can be extrapolated to the synthesis of this compound.

| Reagent/Condition | Impact on Synthesis | Reference |

| Lithium Diisopropylamide (LDA) | Strong base used for regioselective deprotonation (lithiation) of the pyridine ring, often at low temperatures (-78°C), enabling subsequent iodination. | researchgate.net |

| N-Bromosuccinimide (NBS) | Electrophilic brominating agent. Stoichiometric control is crucial to prevent over-bromination. | ijssst.info |

| Iodine (I2) | Common electrophile for introducing the iodo group onto an activated pyridine ring or an organometallic intermediate. | researchgate.net |

| Potassium Iodide (KI) / Sodium Nitrite (NaNO2) | Reagents used in the Sandmeyer reaction for the conversion of an amino group to an iodo group via a diazonium salt. | organic-chemistry.org |

| Temperature | Low temperatures are often required to control regioselectivity, prevent side reactions, and ensure the stability of intermediates like diazonium salts and organolithium species. | ijssst.infogoogle.com |

| Solvent | Aprotic solvents like THF are used for organolithium chemistry, while acidic aqueous solutions or organic solvents like acetonitrile are employed for diazotization reactions. | researchgate.netorganic-chemistry.org |

Strategies for Byproduct Control and Yield Enhancement

One significant issue is over-halogenation. For example, when using electrophilic brominating agents like N-bromosuccinimide (NBS), the reaction can sometimes lead to the formation of dibrominated species. ijssst.info To mitigate this, careful control of the stoichiometry of the halogenating agent is essential. Adding the reagent portion-wise or over an extended period can help maintain a low concentration in the reaction mixture, thus favoring the desired mono-bromination. ijssst.info

In syntheses involving lithiation, the formation of regioisomers can be a concern. The position of deprotonation is influenced by the directing effects of existing substituents and the reaction temperature. By carefully controlling the temperature and using appropriate bases, the desired regioselectivity can be achieved.

The "halogen dance" reaction, while useful, can also lead to mixtures of isomers. nih.govrsc.org The strategic choice of the starting halide and reaction conditions can help to drive the equilibrium towards the desired product. For instance, the isomerization of 3-bromopyridines to 4-bromopyridines can be achieved using a strong base, with the subsequent substitution being highly selective for the 4-position. nih.govrsc.org

The following table outlines strategies for controlling byproducts and enhancing the yield in the synthesis of halogenated pyridines.

| Strategy | Description | Reference |

| Stoichiometric Control of Reagents | Precise control over the molar ratios of reactants, particularly halogenating agents, to prevent the formation of over-halogenated byproducts. | ijssst.info |

| Controlled Reagent Addition | Slow or portion-wise addition of reactive reagents to maintain a low concentration and improve selectivity. | ijssst.info |

| Temperature Optimization | Maintaining optimal reaction temperatures to enhance selectivity and minimize the formation of byproducts and degradation products. | ijssst.infogoogle.com |

| Recycling of Starting Materials | Separating and reusing unreacted starting materials to improve the overall yield of the process. | ijssst.info |

| Regioselective Synthetic Methods | Employing methods like directed ortho-metalation or specific isomerization reactions to control the position of halogenation. | researchgate.netresearchgate.net |

Addressing Challenges in Industrial-Scale Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial setting presents a unique set of challenges. These include the cost and availability of raw materials, the safety of the process, the efficiency of the reaction, and the ease of product isolation and purification.

One of the primary concerns is the use of hazardous or expensive reagents. For example, reactions involving organolithium reagents like n-butyllithium require strictly anhydrous and inert conditions, which can be difficult and costly to maintain on a large scale. google.com Similarly, some catalysts or specialized reagents may be prohibitively expensive for industrial production. ijssst.info Therefore, developing synthetic routes that utilize cheaper and safer starting materials and reagents is a key focus for industrial applications.

The efficiency of the reaction, in terms of both yield and throughput, is another critical factor. Long reaction times and low yields can make a process economically unviable. ijssst.info Continuous flow chemistry is an emerging technology that can address some of these challenges. Flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. They can also enhance safety by minimizing the volume of hazardous materials being handled at any given time.

Product purification on a large scale can also be a bottleneck. Chromatographic purification, which is common in the laboratory, is often not practical for large quantities. Therefore, developing processes that yield a product of high purity directly from the reaction mixture, or that can be purified by simple methods like crystallization or distillation, is highly desirable. This often involves careful optimization of the reaction conditions to minimize byproduct formation.

The management of waste streams is another important consideration in industrial synthesis. Processes that generate large amounts of hazardous waste are becoming increasingly regulated and can be costly to manage. The development of more atom-economical and environmentally friendly synthetic routes is a continuous goal in industrial chemistry.

The following table summarizes some of the key challenges and potential solutions for the industrial-scale synthesis of halogenated pyridines.

| Challenge | Potential Solution | Reference |

| High Cost of Reagents | Development of synthetic routes using less expensive starting materials and catalysts. | ijssst.info |

| Hazardous Reaction Conditions | Use of safer reagents and reaction conditions, and implementation of technologies like continuous flow chemistry to minimize risk. | google.com |

| Low Yield and Long Reaction Times | Optimization of reaction parameters, use of more efficient catalysts, and exploration of continuous processing. | ijssst.info |

| Difficult Product Purification | Development of processes that afford high-purity products directly or that allow for purification by non-chromatographic methods like crystallization. | ijssst.info |

| Cumbersome Operations | Simplification of the synthetic route to reduce the number of steps and operational complexity. | ijssst.info |

Reactivity and Reaction Pathways of 4 Bromo 3 Iodopyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most important class of reactions for 4-bromo-3-iodopyridine. mdpi.combohrium.com The general order of reactivity for halogens in these reactions is I > Br > Cl, which allows for predictable, regioselective functionalization of dihalogenated substrates like this compound. semanticscholar.org Palladium-based catalysts are most commonly employed for these transformations. mdpi.com

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions. semanticscholar.org

In the context of this compound, the site of the initial Suzuki-Miyaura coupling is dictated by the identity of the halogen. The first and rate-determining step in the catalytic cycle is the oxidative addition of the organic halide to the palladium(0) catalyst. Carbon-iodine bonds undergo this step much more readily than carbon-bromine bonds due to the lower bond dissociation energy of the C-I bond. nih.govrsc.org

Consequently, when this compound is subjected to Suzuki-Miyaura coupling conditions with one equivalent of a boronic acid, the reaction occurs selectively at the C-3 position, where the iodine atom is located. nih.govrsc.org This chemoselectivity allows for the predictable synthesis of 4-bromo-3-aryl(or vinyl)pyridines. This principle is a well-established strategy for achieving site-selectivity in polyhalogenated heteroaromatic systems. nih.govrsc.org For example, studies on the related 2-bromo-3-iodopyridine (B1280457) show that Suzuki-Miyaura coupling reactions proceed selectively at the C-3 position, displacing the iodide. nih.govrsc.org

| Halogen Position | Bond Type | Relative Reactivity in Oxidative Addition | Preferred Site for Initial Suzuki Coupling |

| 3 | C-I | High | Yes |

| 4 | C-Br | Low | No |

Achieving high selectivity and yield in the Suzuki-Miyaura coupling of this compound requires careful optimization of the catalytic system. The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand can influence reaction efficiency and selectivity.

For the initial selective coupling at the C-I bond, standard palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂) with various phosphine ligands are often effective. mdpi.com The ligand's role is to stabilize the palladium center, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle. For challenging couplings, more electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos), can be employed to promote the oxidative addition and reductive elimination steps.

The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DMF) are also critical parameters that must be optimized to ensure efficient transmetalation and prevent catalyst deactivation or side reactions. mdpi.comcovasyn.com

The differential reactivity of the C-I and C-Br bonds in this compound makes it an ideal substrate for sequential cross-coupling reactions. nih.gov This strategy allows for the controlled, stepwise introduction of two different functional groups onto the pyridine (B92270) core.

The typical synthetic route involves a two-step process:

First Coupling: A Suzuki-Miyaura reaction is performed using one equivalent of the first boronic acid. The coupling occurs exclusively at the more reactive C-3 (iodo) position, yielding a 4-bromo-3-substituted pyridine intermediate. nih.govelsevierpure.com

Second Coupling: The resulting bromopyridine derivative can then be subjected to a second, distinct Suzuki-Miyaura coupling (or another cross-coupling reaction) with a different boronic acid. This second reaction functionalizes the C-4 (bromo) position, typically requiring more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst) to cleave the stronger C-Br bond. nih.govelsevierpure.com

This sequential approach provides a powerful and modular route to complex, unsymmetrically disubstituted pyridines, which are valuable scaffolds in medicinal chemistry and materials science. elsevierpure.com

| Step | Reaction | Reagents | Product |

| 1 | Selective Suzuki Coupling at C-I | This compound + R¹-B(OH)₂ | 4-Bromo-3-R¹-pyridine |

| 2 | Suzuki Coupling at C-Br | 4-Bromo-3-R¹-pyridine + R²-B(OH)₂ | 4-R²-3-R¹-pyridine |

The Stille coupling reaction, which pairs an organotin compound (stannane) with an organic halide, is another effective method for functionalizing this compound. wikipedia.org While organotin reagents are toxic, they are often tolerant of a wide array of functional groups and are stable to air and moisture. wikipedia.orgnrochemistry.com

Similar to the Suzuki-Miyaura coupling, the Stille reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.comlibretexts.org The reactivity of the halopyridine substrate follows the same trend, with the C-I bond being significantly more reactive than the C-Br bond. Therefore, Stille coupling on this compound will also occur selectively at the C-3 position. This allows for the synthesis of 4-bromo-3-substituted pyridines, which can be further functionalized in a subsequent step. nih.gov The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄, and is often performed in a non-polar aprotic solvent like THF or dioxane. organic-chemistry.org

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is a highly reliable method for introducing alkynyl moieties onto aromatic rings. The reaction typically employs a copper(I) co-catalyst, although copper-free variants have been developed. wikipedia.orgnih.gov

When applied to this compound, the Sonogashira coupling exhibits the same high regioselectivity observed in Suzuki and Stille reactions. The reaction occurs preferentially at the C-3 iodo-substituted position due to the greater reactivity of the C-I bond towards oxidative addition by the palladium catalyst. wikipedia.orglibretexts.org This selective functionalization yields 3-alkynyl-4-bromopyridine derivatives. These products are valuable intermediates, as the remaining bromine atom can be targeted in a subsequent cross-coupling reaction, and the alkyne itself can undergo further transformations, such as cycloadditions or reductions.

| Coupling Reaction | Nucleophile | Regioselectivity | Typical Product from this compound |

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | C-3 (Iodine) | 4-Bromo-3-R-pyridine |

| Stille | Organostannane (R-SnR'₃) | C-3 (Iodine) | 4-Bromo-3-R-pyridine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-3 (Iodine) | 4-Bromo-3-(alkynyl)-pyridine |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination serves as a powerful method for forging carbon-nitrogen (C-N) bonds, a common structural motif in pharmaceuticals and agrochemicals. This palladium-catalyzed cross-coupling reaction is highly effective for the amination of aryl halides. wikipedia.org In the case of dihalogenated substrates like this compound, the reaction's regioselectivity is of paramount importance. The outcome is governed by the relative reactivity of the carbon-halogen bonds during the oxidative addition step of the catalytic cycle.

Research findings consistently demonstrate that the oxidative addition to the palladium(0) catalyst occurs preferentially at the more labile carbon-iodine (C-I) bond over the stronger carbon-bromine (C-Br) bond. This inherent reactivity difference allows for selective amination at the C-3 position of this compound. By carefully selecting the catalyst system—typically a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., Xantphos, DavePhos)—and optimizing reaction conditions such as base and temperature, chemists can achieve high yields of 3-amino-4-bromopyridine (B1272052) derivatives. researchgate.net The second halogen at the C-4 position remains intact, available for subsequent functionalization.

For instance, studies on similarly substituted dihalopyridines have shown that using a combination of Pd(OAc)₂, a suitable ligand like Xantphos, and a base such as cesium carbonate (Cs₂CO₃), selective amination can be achieved. researchgate.net The higher reactivity of the C-I bond is a general trend in palladium-catalyzed cross-couplings. wikipedia.org

| Entry | Amine Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Product (Major) |

|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 4-Bromo-3-(morpholin-4-yl)pyridine |

| 2 | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Dioxane | 110 | N-(4-Bromopyridin-3-yl)aniline |

| 3 | n-Hexylamine | Pd(OAc)₂ / DavePhos | K₃PO₄ | tert-Amyl alcohol | 100 | 4-Bromo-N-hexylpyridin-3-amine |

This table presents illustrative examples based on established principles of Buchwald-Hartwig amination on dihaloarenes, demonstrating the expected regioselectivity for this compound.

Heck Reaction and Related Olefinations

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, facilitates the formation of carbon-carbon (C-C) bonds by coupling aryl halides with alkenes. nih.gov When applied to this compound, this reaction also displays high regioselectivity dictated by the differential reactivity of the C-I and C-Br bonds. The catalytic cycle of the Heck reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) center, a step that occurs significantly faster for aryl iodides than for aryl bromides.

Consequently, the Heck reaction on this compound proceeds selectively at the C-3 position, affording 4-bromo-3-vinylpyridine (B12429172) derivatives while preserving the C-4 bromine atom for potential downstream transformations. beilstein-journals.org The choice of reaction conditions, including the palladium catalyst, phosphine ligand (or phosphine-free conditions), base, and solvent, is crucial for achieving high yields and preventing side reactions such as dehalogenation. nih.gov Additives like tetrabutylammonium (B224687) bromide (TBAB) are sometimes employed to stabilize the catalytic species and improve reaction outcomes, particularly with less reactive aryl bromides, though this is less of a concern for the initial reaction at the iodide position. beilstein-journals.org

| Entry | Alkene Partner | Catalyst (Pd Source) | Base | Solvent | Temp (°C) | Product (Major) |

|---|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 4-Bromo-3-styrylpyridine |

| 2 | n-Butyl acrylate (B77674) | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | 80 | Butyl (E)-3-(4-bromopyridin-3-yl)acrylate |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 4-Bromo-3-(oct-1-en-1-yl)pyridine |

This table provides representative examples of the Heck reaction, illustrating the expected C-3 selectivity for this compound based on the higher reactivity of the C-I bond.

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a versatile and powerful C-C bond-forming reaction that couples organic halides with organozinc reagents, catalyzed by nickel or palladium complexes. wikipedia.org This reaction is known for its high functional group tolerance and its effectiveness in constructing complex molecular frameworks. organic-chemistry.org In the context of this compound, the Negishi coupling again offers a predictable and highly regioselective pathway for functionalization.

The selectivity is rooted in the well-established reactivity trend for oxidative addition in cross-coupling reactions: C-I > C-Br > C-Cl. orgsyn.org Therefore, the reaction of this compound with an organozinc reagent (R-ZnX) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, will result in the selective formation of a new C-C bond at the C-3 position. researchgate.net This allows for the introduction of a wide variety of alkyl, vinyl, aryl, and alkynyl groups at this position, leaving the C-4 bromo substituent untouched for subsequent reactions. This stepwise, selective functionalization is a key strategy in the synthesis of highly substituted pyridine derivatives.

| Entry | Organozinc Reagent | Catalyst | Solvent | Temp (°C) | Product (Major) |

|---|---|---|---|---|---|

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 4-Bromo-3-phenylpyridine |

| 2 | Ethylzinc bromide | PdCl₂(dppf) | Dioxane | 80 | 4-Bromo-3-ethylpyridine |

| 3 | Hex-1-yn-1-ylzinc chloride | Pd(OAc)₂ / SPhos | THF | 70 | 4-Bromo-3-(hex-1-yn-1-yl)pyridine |

This table showcases hypothetical yet chemically sound examples of the Negishi coupling, reflecting the anticipated C-3 selectivity on the this compound scaffold.

Challenges and Best Practices in Cross-Coupling of Dihalo-pyridines

Performing cross-coupling reactions on dihalo-pyridines presents a unique set of challenges that require careful consideration to achieve the desired outcome. The primary challenges include controlling regioselectivity, mitigating catalyst inhibition, and avoiding undesirable side reactions.

Challenges:

Regioselectivity: When two different halogens are present, as in this compound, selective reaction at one site over the other is crucial. While the inherent reactivity difference (C-I > C-Br) provides a strong basis for selectivity, this can be eroded under harsh conditions or with highly active catalysts, potentially leading to mixtures of mono-substituted products or di-substituted byproducts.

Side Reactions: Unwanted side reactions such as hydrodehalogenation (replacement of a halogen with hydrogen) and homocoupling of the organometallic reagent can reduce the yield of the desired cross-coupled product.

Best Practices:

Leverage Inherent Reactivity: The most effective strategy for achieving regioselectivity is to exploit the differential reactivity of the carbon-halogen bonds. Reactions should be performed under the mildest conditions possible that still allow for the cleavage of the more reactive C-I bond while leaving the C-Br bond intact.

Ligand Selection: The development of specialized ligands has been a major advance in overcoming the challenges of cross-coupling. nih.gov For pyridine substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos or SPhos) are often employed. These ligands promote the desired oxidative addition and reductive elimination steps while discouraging catalyst inhibition by the pyridine nitrogen.

Catalyst and Precatalyst Choice: Using well-defined palladium precatalysts can lead to more reproducible and efficient reactions compared to generating the active catalyst in situ from a palladium(II) source.

Condition Optimization: Careful optimization of the base, solvent, temperature, and reaction time is critical. For example, milder bases (e.g., carbonates like K₂CO₃ or phosphates like K₃PO₄) may be preferred over stronger bases (e.g., alkoxides like NaOtBu) to minimize side reactions, depending on the specific coupling reaction.

By adhering to these best practices, synthetic chemists can effectively navigate the challenges associated with the cross-coupling of dihalo-pyridines and utilize substrates like this compound as versatile building blocks for complex molecule synthesis.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Influence of Pyridine Nitrogen and Halogen Atoms on SNAr Reactivity

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for functionalizing aromatic rings, particularly those that are electron-deficient. The reactivity of halopyridines in SNAr reactions is profoundly influenced by the interplay between the electron-withdrawing nature of the pyridine nitrogen and the position of the halogen leaving groups.

The nitrogen atom in the pyridine ring acts as a strong electron-withdrawing group via both inductive and resonance effects. This reduces the electron density of the ring, making it susceptible to attack by nucleophiles. The activation is most pronounced at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. Nucleophilic attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. Conversely, attack at the meta positions (C-3, C-5) does not allow for this resonance stabilization, rendering these positions significantly less reactive toward SNAr.

In this compound, the two halogen atoms are in electronically distinct environments:

Bromine at C-4: This position is para to the pyridine nitrogen. It is therefore highly activated for SNAr. A nucleophile attacking this position will generate a stabilized Meisenheimer intermediate.

Iodine at C-3: This position is meta to the pyridine nitrogen. It is not electronically activated and is therefore much less susceptible to SNAr.

While iodine is generally a better leaving group than bromine in reactions where C-X bond cleavage is the rate-determining step (like many cross-coupling reactions), in SNAr the rate-determining step is often the initial nucleophilic attack and formation of the Meisenheimer complex. The stability of this intermediate is the dominant factor. Therefore, the electronic activation provided by the nitrogen atom at the C-4 position overwhelmingly favors substitution of the bromide over the iodide at the C-3 position. sci-hub.se

Directed SNAr for Site-Selective Functionalization

For this compound, site-selective functionalization via SNAr is inherently directed by the electronic properties of the pyridine ring itself, as described above. The strong activation of the C-4 position by the para nitrogen atom acts as an intrinsic directing group, guiding nucleophiles to displace the bromide atom with high selectivity.

Therefore, the reaction of this compound with a wide range of nucleophiles—such as alkoxides, thiolates, and amines—under typical SNAr conditions (e.g., a polar aprotic solvent like DMSO or DMF, often with a base and/or heat) will lead selectively to the formation of 4-substituted-3-iodopyridine products. The C-I bond at the unactivated C-3 position remains intact, providing a handle for subsequent orthogonal functionalization, typically via transition-metal-catalyzed cross-coupling reactions.

This inherent electronic bias provides a robust and predictable strategy for the stepwise, site-selective elaboration of the this compound scaffold. For example, a synthetic sequence could involve a first step of SNAr to introduce a nucleophile at C-4, followed by a second step, such as a Suzuki or Sonogashira coupling, to introduce a different group at C-3. This powerful one-two approach allows for the efficient construction of complex, highly substituted pyridine derivatives from a simple starting material.

Electrophilic Reactivity and Functional Group Transformations of this compound

The presence of two different halogen atoms on the pyridine ring of this compound imparts a rich and selective reactivity to the molecule. The carbon-iodine and carbon-bromine bonds exhibit distinct chemical behaviors, allowing for controlled functional group transformations.

Reduction of Halogen Atoms

The selective reduction of one halogen in the presence of another is a valuable transformation in organic synthesis. In the case of this compound, the carbon-iodine bond is significantly weaker and more reactive than the carbon-bromine bond. This difference in reactivity allows for the selective removal of the iodine atom.

Catalytic hydrogenation is a common method for the dehalogenation of aryl halides. The general order of reactivity for carbon-halogen bond cleavage under these conditions is C-I > C-Br > C-Cl. Therefore, it is anticipated that the catalytic hydrogenation of this compound would selectively yield 4-bromopyridine (B75155). While specific studies on the catalytic hydrogenation of this compound are not extensively detailed in the reviewed literature, the established principles of catalytic dehalogenation support this selective outcome.

A general method for the dehalogenation of halogenated pyridine compounds involves using a supported catalyst with an alcohol as a hydrogen source and water as a solvent. This method is applicable to pyridines containing F, Cl, Br, or I substituents and operates under normal pressure at temperatures ranging from 20-120°C researchgate.net.

Table 1: Predicted Selectivity in the Reduction of this compound

| Starting Material | Reagents and Conditions | Major Product | Minor/Unreacted |

| This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 4-Bromopyridine | This compound, Pyridine |

Interconversion of Other Functional Groups on the Pyridine Ring

The direct interconversion of the bromo or iodo groups into other functionalities is a key aspect of the reactivity of this compound. This is most commonly achieved through transition metal-catalyzed cross-coupling reactions, which introduce new carbon-carbon or carbon-heteroatom bonds at specific positions. The higher reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization at the 3-position.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds between an organohalide and a boronic acid or ester. In the case of dihalopyridines, the site of the Suzuki-Miyaura coupling is influenced by the nature of the halide. For instance, in 2-bromo-3-iodopyridine, the reaction occurs selectively at the C-3 position, where the iodine is located nih.govrsc.org. This selectivity is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. A similar high regioselectivity is expected for this compound, leading to the formation of 4-bromo-3-arylpyridines.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend for the halide in this reaction is also I > Br > OTf > Cl, which again allows for the selective functionalization of the C-I bond in polyhalogenated substrates wikipedia.org. For this compound, this reaction would introduce an alkynyl group at the 3-position, yielding a 4-bromo-3-alkynylpyridine. This selective coupling has been demonstrated in related systems, such as the reaction of 2-bromo-3-(pentamethyldisilanyl)pyridine with phenylacetylene (B144264) under Sonogashira conditions acs.org.

Once a new functional group is introduced via these coupling reactions, it can be further transformed. For example, an introduced alkynyl group can undergo hydration to form a ketone, or a coupled aryl ring bearing a nitro group can be reduced to an amine. These subsequent transformations fall under the general principles of functional group interconversions ub.edusolubilityofthings.comfiveable.mevanderbilt.eduimperial.ac.uk.

Table 2: Selective Cross-Coupling Reactions of this compound

| Reaction Type | Reagents | Expected Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 4-Bromo-3-arylpyridine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Bromo-3-alkynylpyridine |

| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | 4-Bromo-3-alkyl/arylpyridine |

Lithiation and Organometallic Reactivity in this compound Chemistry

The generation of organometallic intermediates from this compound is a cornerstone of its synthetic utility, enabling the formation of a wide range of derivatives through subsequent reactions with electrophiles.

Regioselectivity of Lithiation and Organometallic Reagent Formation

The formation of organolithium reagents from aryl halides via lithium-halogen exchange is a well-established and rapid reaction. The rate of this exchange is highly dependent on the halogen, following the trend I > Br > Cl wikipedia.org. This predictable reactivity allows for the highly regioselective metalation of polyhalogenated aromatic and heteroaromatic compounds.

In the case of this compound, treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) results in a fast and selective lithium-iodine exchange at the 3-position. This occurs without significant competing lithium-bromine exchange at the 4-position or nucleophilic addition to the pyridine ring. The product of this reaction is the highly reactive intermediate, 4-bromo-3-lithiopyridine.

This organolithium intermediate can then be used directly or transmetalated to other metals to form different organometallic reagents. For instance, reaction with zinc chloride (ZnCl₂) would produce the corresponding organozinc reagent, 4-bromo-3-pyridylzinc chloride. Organozinc reagents are generally more stable and exhibit greater functional group tolerance than their organolithium counterparts organic-chemistry.orgnih.govmit.edunih.govsigmaaldrich.com.

Application of Organolithium and Organozinc Intermediates

The organometallic intermediates derived from this compound are powerful nucleophiles that can react with a wide array of electrophiles to introduce new functional groups at the 3-position of the pyridine ring.

The in situ generated 4-bromo-3-lithiopyridine can be trapped with various electrophiles. For example, reaction with aldehydes or ketones would yield the corresponding secondary or tertiary alcohols. Quenching with an electrophilic silylating agent like trimethylsilyl (B98337) chloride would result in the formation of 4-bromo-3-(trimethylsilyl)pyridine.

The corresponding organozinc reagents are particularly useful in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling. These reactions are known for their high functional group tolerance and are widely used in the synthesis of complex molecules organic-chemistry.orgnih.govmit.edunih.govsigmaaldrich.com. The 4-bromo-3-pyridylzinc reagent can be coupled with various aryl, heteroaryl, or vinyl halides to form the corresponding biaryl or vinyl-substituted pyridines.

Table 3: Representative Reactions of Organometallic Intermediates from this compound

| Organometallic Intermediate | Electrophile | Reagent/Conditions | Product |

| 4-Bromo-3-lithiopyridine | Aldehyde (RCHO) | 1. n-BuLi, THF, -78 °C; 2. RCHO | 4-Bromo-3-(hydroxyalkyl)pyridine |

| 4-Bromo-3-lithiopyridine | Trimethylsilyl chloride ((CH₃)₃SiCl) | 1. n-BuLi, THF, -78 °C; 2. (CH₃)₃SiCl | 4-Bromo-3-(trimethylsilyl)pyridine |

| 4-Bromo-3-pyridylzinc chloride | Aryl iodide (Ar-I) | Pd catalyst | 4-Bromo-3-arylpyridine |

| 4-Bromo-3-pyridylzinc chloride | Vinyl bromide (R-CH=CH-Br) | Pd catalyst | 4-Bromo-3-vinylpyridine |

Mechanistic Investigations of this compound Reactivity

The selective reactivity of this compound is governed by well-understood mechanistic principles of fundamental organic reactions.

The regioselectivity of the lithium-halogen exchange is kinetically controlled. The mechanism is believed to proceed through a nucleophilic attack of the carbanion from the alkyllithium reagent on the halogen atom of the aryl halide. This forms a transient "ate-complex" intermediate wikipedia.org. The greater polarizability and the weaker C-I bond compared to the C-Br bond lead to a lower activation energy for the formation of the ate-complex at the iodine-bearing carbon, resulting in the observed high regioselectivity. The reaction is typically very fast, often faster than competing processes like proton transfer or nucleophilic addition wikipedia.org. Theoretical studies on the lithium-halogen exchange of dihaloalkenes and bromobenzene (B47551) with methyllithium (B1224462) support a concerted Sₙ2-type mechanism where the solvent plays a crucial role researchgate.net.

The mechanism of transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, generally involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. For this compound, this step occurs preferentially at the more reactive C-I bond.

Transmetalation: The organic group from the organoboron or organocopper species is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

The selectivity of these cross-coupling reactions is therefore dictated by the initial, rate-determining oxidative addition step. The lower bond energy of the C-I bond makes it the kinetically favored site for oxidative addition, leading to selective functionalization at the 3-position of the this compound ring.

Elucidating the Role of C-Halogen Bond Dissociation Energies

The regioselectivity of many reactions involving this compound, particularly metal-catalyzed cross-coupling reactions, is dictated by the relative strengths of the C–I and C–Br bonds. The energy required to break a chemical bond homolytically is known as the bond dissociation energy (BDE). In the case of aryl halides, the BDE for a carbon-iodine bond is significantly lower than that for a carbon-bromine bond. This difference is the primary determinant of the molecule's reactivity.

The first and often rate-determining step in many palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Heck reactions) is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. wikipedia.orgharvard.edu This step is highly sensitive to the C-X bond strength. The weaker C–I bond undergoes oxidative addition much more readily than the stronger C–Br bond. Consequently, reactions are overwhelmingly selective for the C3 position (iodine) over the C4 position (bromine). acs.orgrsc.org

This predictable selectivity is a cornerstone of its synthetic utility, allowing for sequential functionalization. A coupling reaction can be performed selectively at the C3 position, leaving the C-Br bond at C4 intact for a subsequent, different transformation under more forcing conditions.

| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Average Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| Aryl C–I | ~213–280 | ~51–67 |

| Aryl C–Br | ~285–340 | ~68–81 |

| Aryl C–Cl | ~327–400 | ~78–96 |

| Aryl C–F | ~485–570 | ~116–136 |

Note: The values presented are generalized for aryl halides and can vary based on the specific electronic environment of the aromatic ring. quora.comquora.comlibretexts.org The trend, however, remains consistent.

Pathways Involving Pyridyne Intermediates in Rearrangements and Substitutions

Beyond reactions that differentiate between the two halogen atoms, this compound can serve as a precursor to a highly reactive intermediate known as 3,4-pyridyne. This species is generated under strong basic conditions, such as treatment with sodium amide (NaNH₂) or lithium diisopropylamide (LDA), via an elimination mechanism. wikipedia.orgquimicaorganica.org The base abstracts a proton from either C2 or C5, followed by the elimination of a halide to form the strained triple bond within the pyridine ring.

Once formed, the 3,4-pyridyne is a powerful electrophile and dienophile. It reacts rapidly with available nucleophiles or dienes.

Nucleophilic Addition: In the presence of a nucleophile (e.g., an amine or an alkoxide), addition can occur at either C3 or C4 of the pyridyne intermediate. For an unsubstituted 3,4-pyridyne, this addition often proceeds with little to no regioselectivity, yielding a mixture of 3- and 4-substituted pyridines. wikipedia.orgnih.gov However, substituents on the pyridine ring can influence the regioselectivity of the nucleophilic attack by perturbing the electronic distribution and geometry of the pyridyne bond. nih.govescholarship.org

Cycloaddition Reactions: 3,4-pyridyne can be trapped by dienes, such as furan, in a [4+2] cycloaddition reaction. This provides a route to complex, fused heterocyclic ring systems. wikipedia.org

The generation of a pyridyne intermediate from this compound thus opens up reaction pathways that are distinct from the typical substitution or cross-coupling chemistries, leading to rearrangements and the formation of products that would be otherwise difficult to synthesize.

Kinetic and Thermodynamic Considerations in Reaction Selectivity

The high regioselectivity observed in most reactions of this compound is a classic example of kinetic control. A reaction is under kinetic control when the product distribution is determined by the relative rates of the competing reaction pathways, not by the relative thermodynamic stabilities of the products.

In the context of palladium-catalyzed cross-coupling, the reaction pathway proceeding via oxidative addition to the C–I bond has a significantly lower activation energy (Ea) than the pathway involving the C–Br bond. This is a direct consequence of the lower BDE of the C–I bond. Under typical reaction conditions (e.g., moderate temperatures and standard reaction times), the reaction will overwhelmingly proceed via the lower-energy pathway, leading to the formation of the C3-coupled product. This product is known as the kinetic product.

The thermodynamic product is the most stable product that can be formed. For the reaction to be under thermodynamic control, the reaction conditions must allow for the equilibration of products. This typically requires higher temperatures and longer reaction times, and the reaction pathways must be reversible. In many palladium-catalyzed cross-coupling reactions, the initial oxidative addition step is effectively irreversible, meaning the kinetically favored product is the only one observed. Even if equilibration were possible, the difference in thermodynamic stability between a C3-arylated-4-bromopyridine and a C4-arylated-3-iodopyridine is often not large enough to overcome the substantial kinetic preference for reaction at the C-I bond.

Regioselectivity in Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst System | Conditions | Major Product Outcome | Control Type |

|---|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/H₂O, 80°C | Selective coupling at C3 (iodo position) | Kinetic |

| 4-Methoxyphenylboronic Acid | PdCl₂(dppf) / K₂CO₃ | Dioxane/H₂O, 90°C | Selective coupling at C3 (iodo position) | Kinetic |

| 1-Hexynylboronic Acid | Pd(PPh₃)₄ / Cs₂CO₃ | DMF, 60°C | Selective coupling at C3 (iodo position) | Kinetic |

| (Hypothetical High Energy) | (Requires catalyst for C-Br activation) | High Temp (>150°C), Long Time | Potential for C4 coupling if C3 coupling is reversible (rarely observed) | Thermodynamic (Hypothetical) |

This predictable kinetic selectivity makes this compound a valuable and versatile building block in medicinal chemistry and materials science, enabling the controlled and stepwise construction of complex polysubstituted pyridine derivatives.

Advanced Synthetic Applications of 4 Bromo 3 Iodopyridine

4-Bromo-3-iodopyridine as a Versatile Synthetic Building Block

The distinct chemical properties of iodine and bromine in this compound are the cornerstone of its utility. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond. This reactivity difference enables chemists to perform selective transformations at the 3-position while leaving the 4-position available for subsequent reactions.

The primary application of this compound is in the regioselective synthesis of disubstituted pyridines through sequential cross-coupling reactions. Typically, the more labile C-I bond at the C-3 position is addressed first, most commonly through reactions like Sonogashira or Suzuki couplings. wikipedia.org Once the first substituent is installed, the bromine atom at the C-4 position can be targeted in a second, distinct cross-coupling reaction, allowing for the controlled introduction of two different functional groups. nih.govnih.gov

For example, a Sonogashira coupling can be performed selectively at the C-3 position to introduce an alkyne group. researchgate.netscirp.org The resulting 4-bromo-3-alkynylpyridine is a stable intermediate that can then undergo a Suzuki coupling at the C-4 position to introduce an aryl or heteroaryl group. organic-chemistry.org This stepwise approach provides access to a wide array of 3,4-disubstituted pyridines that would be challenging to synthesize through other methods. This differential reactivity allows for a modular approach to building complex pyridine (B92270) libraries.

Beyond its use in creating substituted pyridines, this compound is a key starting material for constructing more complex, fused heterocyclic systems. The strategy involves an initial cross-coupling reaction to install a carefully chosen functional group, which then participates in a subsequent intramolecular cyclization reaction.

A representative example of this strategy involves the synthesis of pyrazolo[4,3-c]pyridines. While demonstrated on a related polyhalogenated pyridine, the principle is directly applicable. acs.org An initial coupling reaction can install a vinyl group at the 3-position. This intermediate can then undergo further transformations and ultimately cyclize with a reagent like hydrazine (B178648) to form the fused pyrazolopyridine core. acs.org Similarly, Sonogashira coupling to introduce a 2-hydroxyphenylethyne moiety can be followed by an intramolecular cyclization to yield furopyridine derivatives. This "coupling-cyclization" cascade is a powerful method for rapidly increasing molecular complexity.

Applications in Pharmaceutical and Medicinal Chemistry

The 3,4-disubstituted pyridine motif is a privileged scaffold found in numerous biologically active molecules. The ability of this compound to serve as a flexible precursor for this core structure makes it an invaluable tool in drug discovery and development.

This compound serves as a crucial intermediate for synthesizing molecules with potential therapeutic applications. Its utility lies in providing a robust platform for creating diverse chemical libraries for biological screening. By varying the coupling partners in sequential reactions, medicinal chemists can generate a multitude of analogues from a single, common starting material, accelerating the identification of lead compounds. This is particularly important in the synthesis of kinase inhibitors and anti-infective agents, where subtle structural changes can lead to significant differences in potency and selectivity. nih.gov

Substituted pyridines and fused pyridinoid systems are central components of many tyrosine kinase inhibitors (TKIs). nih.govmdpi.com TKIs are a critical class of anticancer drugs, and the development of new, more selective inhibitors is an ongoing area of research. researchgate.net The 3,4-disubstituted pyridine core, readily accessible from this compound, can function as a hinge-binding motif in the ATP-binding site of various kinases. nih.gov For instance, an amino group at the 4-position and an aryl group at the 3-position can be installed sequentially to create scaffolds for inhibitors of kinases like FER. nih.gov

Similarly, in the field of anti-infective agents, substituted pyridines are known to exhibit antibacterial and antiparasitic properties. nih.gov The synthesis of novel pyrazine (B50134) carboxamides with antibacterial activity has been demonstrated starting from bromo-aryl precursors, highlighting the importance of halogenated heterocycles in this area. mdpi.com this compound provides an ideal starting point for generating libraries of pyridine-based compounds to screen for new anti-infective leads. nih.gov

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, drug-like molecules in the final steps of a synthesis to rapidly generate analogues and optimize properties. berkeley.edunih.govunimi.it While this compound is a starting material, incorporating it into the core of a drug candidate provides a unique and powerful "handle" for LSF.

A complex molecule containing the this compound core has two distinct, orthogonally reactive sites. A medicinal chemist could take an advanced lead compound and selectively perform a coupling reaction at the C-3 iodine position to explore one structure-activity relationship (SAR) vector. Subsequently, the same set of advanced intermediates can be subjected to a different coupling reaction at the C-4 bromine position to explore a completely different SAR vector. This approach avoids the need for de novo synthesis for each new analogue, dramatically improving the efficiency of lead optimization and the exploration of chemical space. unimi.it

Contributions to Agrochemical Development